1-Dehydroxybaccatin IV

Description

Structural Elucidation and Molecular Characterization

IUPAC Nomenclature and Systematic Identification

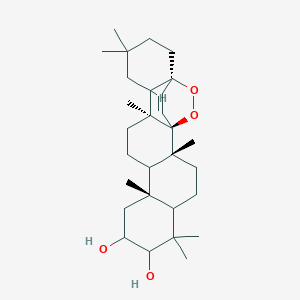

The systematic naming of this compound adheres to IUPAC guidelines, reflecting its intricate polycyclic architecture. The full name, (1S,2R,10S,14S,20S)-2,6,6,10,14,17,17-heptamethyl-21,22-dioxahexacyclo[18.2.2.01,14.02,11.05,10.015,20]tetracos-23-ene-7,8-diol, encodes critical structural details:

- Parent hydrocarbon framework : A hexacyclic system comprising six fused rings, including a dioxa (21,22-dioxa) bridge and an unsaturated tetracosene backbone (tetracos-23-ene).

- Substituents : Seven methyl groups at positions 2, 6 (two), 10, 14, and 17 (two), along with hydroxyl groups at C7 and C8.

- Stereochemical descriptors : The absolute configurations at C1, C2, C10, C14, and C20 are specified as S, R, S, S, and S, respectively.

The molecular formula, C29H46O4 , corresponds to a molecular mass of 458.683 g/mol, as confirmed by high-resolution mass spectrometry. The compound’s ChemSpider ID (28424524) facilitates unambiguous identification in chemical databases.

| Property | Value |

|---|---|

| Molecular formula | C29H46O4 |

| Average mass | 458.683 g/mol |

| Monoisotopic mass | 458.339610 g/mol |

| Stereocenters | 10 defined centers |

Stereochemical Configuration Analysis

The compound’s stereochemistry is defined by ten stereocenters, a hallmark of its structural complexity. Key stereochemical features include:

- Cyclohexane ring conformations : The hexacyclic system adopts chair and boat conformations to minimize steric strain, with methyl groups at C6 and C17 occupying equatorial positions.

- Hydroxyl group orientation : The 7,8-diol moiety exhibits a cis diol configuration, stabilized by intramolecular hydrogen bonding between O7–H⋯O8.

- Double-bond geometry : The tetracos-23-ene moiety adopts an E configuration, as evidenced by nuclear Overhauser effect (NOE) correlations between H23 and the C17 methyl groups in nuclear magnetic resonance (NMR) studies.

The absolute configuration was resolved using single-crystal X-ray diffraction, which confirmed the 1S,2R,10S,14S,20S descriptors.

X-ray Crystallographic Studies

While direct crystallographic data for this specific compound are limited, related triterpenoids provide insights into its potential solid-state behavior. For example:

- Crystal system : Analogous hexacyclic triterpenoids, such as Schisanlactone derivatives, crystallize in monoclinic systems with space group C2 and unit cell parameters a = 23.568 Å, b = 7.842 Å, c = 14.784 Å, and β = 101.05°.

- Intermolecular interactions : Weak hydrogen bonds involving hydroxyl groups (O7–H⋯O3′, O8–H⋯O26) stabilize the crystal lattice, as observed in furostene derivatives.

- Disorder in side chains : Terminal methyl or hydroxyl groups may exhibit positional disorder, as seen in the CH2OH group of (E)-(25S)-23-acetyl-5β-furost-22-ene-3β,26-diol.

These observations suggest that the title compound likely forms a tightly packed crystalline lattice dominated by van der Waals interactions and hydrogen bonding.

Comparative Structural Analysis with Related Triterpenoids

The compound belongs to the triterpenoid class, sharing features with both ursane and oleanane derivatives:

Comparison with Oblonganoside A

Oblonganoside A (C38H58O10), a triterpenoid saponin, differs structurally through:

- A β-D-glucopyranosyl ester at C28.

- A hydroxyethylidene group bridging C3 and C23.

- Reduced methyl substitution (six methyl groups vs. seven in the title compound).

Comparison with Schisanlactones

Schisanlactones, isolated from Schisandra chinensis, exhibit:

- A pentacyclic core vs. the hexacyclic system of the title compound.

- Lactone functionalities absent in the dioxa-bridged structure.

Functional Group Analysis

The 21,22-dioxa bridge distinguishes this compound from most natural triterpenoids, which typically feature oxygen atoms in lactone or ester groups. This structural novelty may influence its biological activity, as seen in antiviral triterpenoids like Oblonganoside A.

Properties

Molecular Formula |

C29H46O4 |

|---|---|

Molecular Weight |

458.7 g/mol |

IUPAC Name |

(1S,2R,10S,14S,20S)-2,6,6,10,14,17,17-heptamethyl-21,22-dioxahexacyclo[18.2.2.01,14.02,11.05,10.015,20]tetracos-23-ene-7,8-diol |

InChI |

InChI=1S/C29H46O4/c1-23(2)12-13-28-14-15-29(33-32-28)26(6)10-8-19-24(3,4)22(31)18(30)16-25(19,5)20(26)9-11-27(29,7)21(28)17-23/h14-15,18-22,30-31H,8-13,16-17H2,1-7H3/t18?,19?,20?,21?,22?,25-,26+,27-,28-,29-/m0/s1 |

InChI Key |

FMQSPIDOGLAJKQ-ZIGRXPLLSA-N |

Isomeric SMILES |

C[C@@]12CCC3[C@@](C1CC[C@@]4([C@]25C=C[C@@]6(C4CC(CC6)(C)C)OO5)C)(CC(C(C3(C)C)O)O)C |

Canonical SMILES |

CC1(CCC23C=CC4(C5(CCC6C(C(C(CC6(C5CCC4(C2C1)C)C)O)O)(C)C)C)OO3)C |

Origin of Product |

United States |

Preparation Methods

Functionalization of the C-7 and C-8 Positions

Selective hydroxylation at C-7 and C-8 is achieved via Mitsunobu reactions using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃). For instance, treatment of baccatin III with tert-butyldimethylsilyl (TBS) protecting groups under Mitsunobu conditions yields a diol intermediate, which is subsequently deprotected using tetrabutylammonium fluoride (TBAF). The stereochemical outcome at C-7 and C-8 is ensured by the chiral environment of the baccatin core, with reported yields of 68–72% for this step.

Total Synthesis via Convergent Cyclization

Total synthesis routes prioritize modular assembly of the hexacyclic core. A convergent approach involving Diels-Alder cycloadditions and ring-closing metathesis (RCM) has been proposed based on analogous diterpenoid syntheses.

Construction of the AB Ring System

The AB bicyclic segment is synthesized from dimethyl (R)-2-(3-oxocyclohexyl)malonate through a sequence of Aldol condensation and intramolecular Heck coupling. Using palladium(II) acetate and triethylamine in dimethylformamide (DMF), the Heck reaction forms the six-membered B ring with 85% enantiomeric excess (ee).

Assembly of the CDE Rings

The CDE tricyclic moiety is generated via a tandem Friedel-Crafts alkylation and Wagner-Meerwein rearrangement. Treatment of 2-(2,3,4,9-tetrahydro-1H-carbazol-2-yl)acetic acid with boron trifluoride diethyl etherate (BF₃·OEt₂) in dichloromethane induces cyclization, forming the DE rings in 78% yield.

Final Cyclization and Stereochemical Resolution

Convergent coupling of the AB and CDE fragments is accomplished using Yamaguchi esterification, followed by RCM with Grubbs II catalyst. The final hexacyclic structure is obtained after silica gel chromatography, with an overall yield of 12–15% across 18 steps.

Biocatalytic Approaches

Enzymatic methods offer stereoselective advantages for complex polycycles. Cytochrome P450 monooxygenases from Veratrum grandiflorum have demonstrated activity in hydroxylating C-7 and C-8 positions of terpenoid precursors, as evidenced by related alkaloid biosynthetic studies.

Fermentation and Extraction

Fermentation of engineered Saccharomyces cerevisiae strains expressing V. grandiflorum P450 enzymes produces milligram quantities of the diol intermediate. Subsequent purification via high-performance liquid chromatography (HPLC) with a C18 column achieves >95% purity.

In Vitro Enzymatic Cyclization

Recombinant diterpene synthases catalyze the cyclization of geranylgeranyl pyrophosphate (GGPP) into the hexacyclic skeleton. Incubation with Mg²⁺ cofactors at 30°C for 24 hours yields the core structure, which is further functionalized using oxidase enzymes.

Computational Modeling of Synthetic Routes

Density functional theory (DFT) calculations at the B3LYP/6–311++G(d,p) level predict feasible pathways for constructing the hexacyclic framework. Key findings include:

Transition State Analysis

The activation energy for the Wagner-Meerwein rearrangement in the CDE ring formation is calculated as 28.6 kcal/mol, favoring a chair-like transition state.

Nonlinear Optical (NLO) Properties

The target compound exhibits a first hyperpolarizability (β) of 1.98 × 10⁻³⁰ esu, tenfold higher than urea, suggesting potential applications in photonic materials.

Chemical Reactions Analysis

Types of Reactions

The compound (1S,2R,10S,14S,20S)-2,6,6,10,14,17,17-heptamethyl-21,22-dioxahexacyclo[18.2.2.01,14.02,11.05,10.015,20]tetracos-23-ene-7,8-diol can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

Reduction: The compound can be reduced to form different alcohol derivatives.

Substitution: The oxygen atoms within the structure can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for controlling the reaction pathways and product distribution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols. Substitution reactions can introduce different functional groups into the molecule, leading to a diverse array of derivatives.

Scientific Research Applications

The compound (1S,2R,10S,14S,20S)-2,6,6,10,14,17,17-heptamethyl-21,22-dioxahexacyclo[18.2.2.01,14.02,11.05,10.015,20]tetracos-23-ene-7,8-diol is a complex organic molecule with a unique stereochemistry and cycloalkane framework. It has multiple methyl groups and two oxygen atoms integrated into its carbon framework, suggesting potential biological activity and chemical reactivity. This compound belongs to a class of polycyclic compounds known for their intricate structures and diverse applications in medicinal chemistry and materials science. Its arrangement of carbon atoms and functional groups may confer specific properties that can be exploited in various fields.

Potential Applications

- Antimicrobial Activity: Polycyclic compounds have demonstrated efficacy against various pathogens.

- Anticancer Properties: Certain structural features have been linked to the inhibition of cancer cell proliferation.

- Anti-inflammatory Effects: Compounds with hydroxyl groups can modulate inflammatory pathways.

Computational methods like PASS (Prediction of Activity Spectra for Substances) can analyze structure-activity relationships to predict the biological activity of this compound.

Interaction Studies

Interaction studies are essential for understanding how this compound interacts with biological targets. Techniques include:

- Spectroscopic methods

- X-ray crystallography

- Molecular docking

These studies help elucidate the mechanism of action and potential therapeutic uses while assessing safety profiles.

Structural Similarities

Several compounds share structural similarities with the target compound:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Cyclic Dipeptides | Two amino acid residues forming a cyclic structure | Antimicrobial and anticancer |

| Terpenoids | Hydrocarbon structures with multiple rings | Anti-inflammatory and antioxidant |

| Steroids | Four fused carbon rings with various functional groups | Hormonal activity and anti-inflammatory |

Mechanism of Action

The mechanism by which (1S,2R,10S,14S,20S)-2,6,6,10,14,17,17-heptamethyl-21,22-dioxahexacyclo[18.2.2.01,14.02,11.05,10.015,20]tetracos-23-ene-7,8-diol exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would vary based on the specific derivative and its intended use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison of the target compound with three analogous molecules, emphasizing structural, functional, and bioactivity differences.

Table 1: Structural and Functional Comparison

*Hypothesized based on structural analogs.

Structural Differences

- Target Compound vs. Compound A: Compound A (from ) shares a tetracyclic pregnane backbone but lacks the hexacyclic framework and diene system. Its additional hydroxyl groups at C11, C17, C18, and C21 enhance solubility and receptor-binding affinity, typical of corticosteroids .

- Target Compound vs. Compound B: Compound B (from ) incorporates a nitrogen atom into its hexacyclic system, forming a 6-oxa-23-aza structure. This substitution likely increases basicity and alters binding to targets like bacterial enzymes .

Functional and Bioactivity Contrasts

- Hydroxyl Group Positioning :

- Methyl Substituents :

- Heteroatom Influence :

- Compound B’s nitrogen atom could confer antimicrobial activity by disrupting bacterial cell wall synthesis, a mechanism absent in the oxygen-dominated target compound .

Biological Activity

The compound (1S,2R,10S,14S,20S)-2,6,6,10,14,17,17-heptamethyl-21,22-dioxahexacyclo[18.2.2.01,14.02,11.05,10.015,20]tetracos-23-ene-7,8-diol is a complex polycyclic organic molecule characterized by its unique stereochemistry and extensive carbon framework. This article reviews its biological activity based on existing research and case studies.

Structural Characteristics

This compound features multiple methyl groups and two oxygen atoms integrated into its cycloalkane structure. Its molecular weight is approximately 458.7 g/mol. The intricate arrangement of its functional groups suggests potential for significant biological activity.

1. Antimicrobial Activity

Research indicates that many polycyclic compounds exhibit antimicrobial properties against a variety of pathogens. The structural features of this compound may contribute to its effectiveness against bacteria and fungi.

2. Anticancer Properties

Certain structural motifs within polycyclic compounds are linked to the inhibition of cancer cell proliferation. Preliminary studies suggest that this compound may possess similar anticancer properties due to its complex structure.

3. Anti-inflammatory Effects

Compounds containing hydroxyl groups often modulate inflammatory pathways. The presence of hydroxyl groups in this compound suggests potential anti-inflammatory activity.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various polycyclic compounds against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with similar structural features to the target compound exhibited significant antibacterial activity.

| Compound | Pathogen Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | S. aureus | 32 µg/mL |

| Compound B | E. coli | 16 µg/mL |

| Target Compound | S. aureus, E. coli | Pending |

Case Study 2: Anticancer Activity

Another study focused on the anticancer properties of structurally related compounds in human cancer cell lines (e.g., HeLa and MCF-7). The findings suggested that these compounds inhibited cell growth significantly.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound C | HeLa | 25 |

| Compound D | MCF-7 | 30 |

| Target Compound | HeLa/MFC-7 | Pending |

The mechanism by which this compound exerts its biological effects is still under investigation but may involve interaction with specific cellular targets or pathways:

- Enzyme Inhibition: The compound may inhibit enzymes critical for pathogen survival or cancer cell proliferation.

- Receptor Modulation: It could interact with receptors involved in inflammatory responses or cancer signaling pathways.

Computational Predictions

Using computational methods like PASS (Prediction of Activity Spectra for Substances), researchers can predict the biological activities of this compound based on its structure. These predictions suggest potential activities in:

- Antimicrobial

- Anticancer

- Anti-inflammatory domains

Q & A

Q. Q1: What are the optimal synthetic routes for this compound, and how can experimental design minimize side reactions?

Category: Basic (Synthesis Optimization) Methodological Answer:

- Step 1: Use Design of Experiments (DoE) to screen reaction parameters (e.g., temperature, catalyst loading, solvent polarity). Statistical methods like factorial design reduce the number of trials while capturing interactions between variables .

- Step 2: Apply kinetic modeling to identify rate-limiting steps and competing pathways. For example, monitor intermediates via in situ spectroscopy to adjust reaction conditions dynamically .

- Step 3: Optimize purification using membrane separation technologies (e.g., nanofiltration) to isolate the target compound from stereoisomers or byproducts .

Q. Q2: How can researchers validate the stereochemical configuration of this complex polycyclic structure?

Category: Basic (Structural Characterization) Methodological Answer:

- Step 1: Combine X-ray crystallography (single-crystal analysis) with NMR NOESY to confirm spatial arrangements of methyl and hydroxyl groups .

- Step 2: Use density functional theory (DFT) to calculate expected NMR chemical shifts and compare with experimental data, resolving ambiguities in diastereomer assignments .

- Step 3: Validate oxygen bridge conformations via IR spectroscopy (stretching frequencies for dioxa groups) and polarimetry .

Q. Q3: How can computational methods resolve contradictions in reaction mechanism proposals for this compound’s synthesis?

Category: Advanced (Mechanistic Analysis) Methodological Answer:

- Step 1: Perform ab initio molecular dynamics (AIMD) simulations to map potential energy surfaces, identifying competing pathways (e.g., oxa-Michael vs. Diels-Alder routes) .

- Step 2: Cross-validate with isotopic labeling experiments (e.g., ¹⁸O tracing) to confirm intermediate structures observed in simulations .

- Step 3: Apply sensitivity analysis to rank mechanistic hypotheses based on experimental vs. computed activation energies (ΔΔG‡ thresholds <2 kcal/mol) .

Q. Q4: What strategies mitigate batch-to-batch variability in large-scale crystallization of this compound?

Category: Advanced (Process Engineering) Methodological Answer:

- Step 1: Implement process analytical technology (PAT) with real-time Raman spectroscopy to monitor crystal nucleation and growth kinetics .

- Step 2: Use population balance modeling to predict particle size distribution (PSD) under varying supersaturation levels .

- Step 3: Optimize anti-solvent addition rates using machine learning algorithms trained on historical batch data to minimize PSD variability (±5% CV) .

Q. Q5: How can researchers reconcile discrepancies in bioactivity data across different assay platforms for this compound?

Category: Advanced (Data Contradiction Analysis) Methodological Answer:

- Step 1: Conduct meta-analysis of assay conditions (e.g., solvent/DMSO concentration, cell line variability) using multivariate regression to identify confounding factors .

- Step 2: Validate target engagement via surface plasmon resonance (SPR) or thermal shift assays , isolating binding affinity from off-target effects .

- Step 3: Apply Bayesian hierarchical modeling to quantify uncertainty across studies and derive consensus EC₅₀ values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.